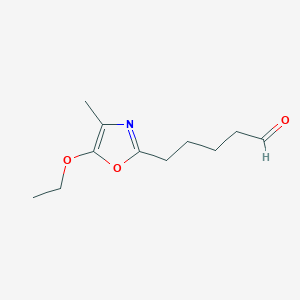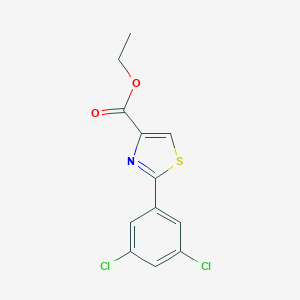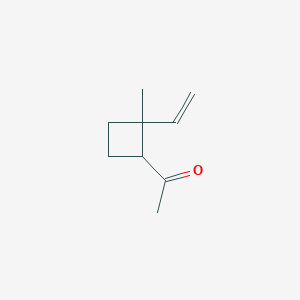![molecular formula C23H24FN3O2 B144989 4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide CAS No. 135722-26-8](/img/structure/B144989.png)
4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide is a chemical compound used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action for 4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. It also acts as an antagonist of the 5-HT1A receptor, which is involved in the regulation of mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific research application. In cancer treatment, it has been shown to induce apoptosis and inhibit cell proliferation. In neurological disorders, it has been studied for its potential as a neuroprotective agent and as a treatment for depression and anxiety. Inflammation studies have shown that this compound has anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide in lab experiments include its potential therapeutic properties and its ability to inhibit specific enzymes and receptors. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on this compound include further studies on its potential therapeutic properties, as well as its mechanism of action and potential side effects. Additionally, research on the optimization of the synthesis method and purification techniques could lead to more efficient and cost-effective production of this compound. Finally, studies on the potential use of this compound in combination with other therapeutic agents could lead to more effective treatments for various diseases and disorders.
Synthesemethoden
The synthesis of 4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide involves several steps, including the reaction of 4-fluorobenzoyl chloride with 2-(4-(7-hydroxynaphthalen-1-yl)piperazin-1-yl)ethan-1-ol in the presence of a base, followed by the addition of benzamide. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential therapeutic properties in various scientific research fields, including cancer treatment, neurological disorders, and inflammation. In cancer treatment, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, it has been studied for its potential as a neuroprotective agent and as a treatment for depression and anxiety. Inflammation studies have shown that this compound has anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
135722-26-8 |
|---|---|
Produktname |
4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide |
Molekularformel |
C23H24FN3O2 |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
4-fluoro-N-[2-[4-(7-hydroxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C23H24FN3O2/c24-19-7-4-18(5-8-19)23(29)25-10-11-26-12-14-27(15-13-26)22-3-1-2-17-6-9-20(28)16-21(17)22/h1-9,16,28H,10-15H2,(H,25,29) |
InChI-Schlüssel |
UENYRBDWSVISMK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=CC=CC4=C3C=C(C=C4)O |
Kanonische SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=CC=CC4=C3C=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



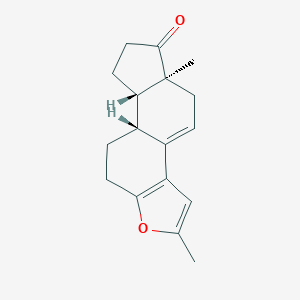
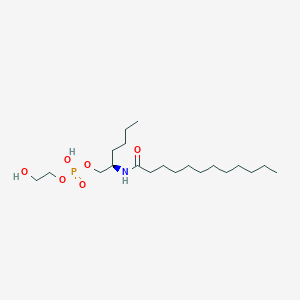


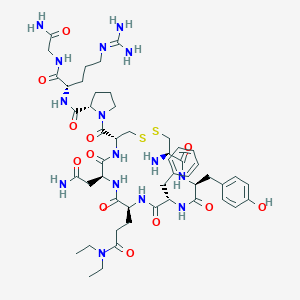
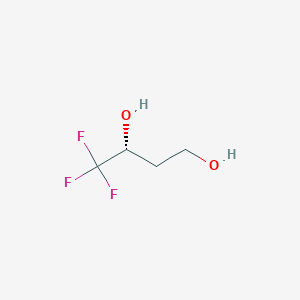
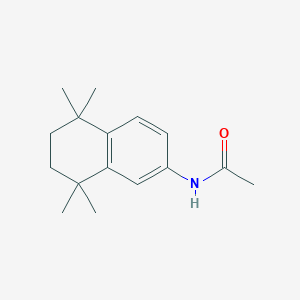
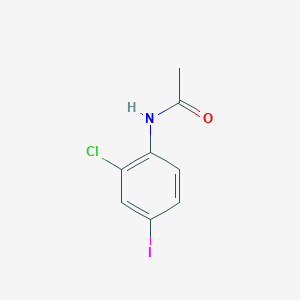
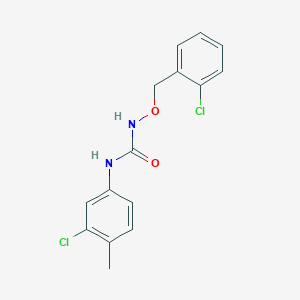
![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)
